Boc-(+/-)-trans-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid Boc-(+/-)-trans-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16537004
InChI: InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-4-6-16-7-5-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12+/m0/s1
SMILES:
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33 g/mol

Boc-(+/-)-trans-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC16537004

Molecular Formula: C15H20N2O4

Molecular Weight: 292.33 g/mol

* For research use only. Not for human or veterinary use.

Boc-(+/-)-trans-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
IUPAC Name (3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-4-6-16-7-5-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12+/m0/s1
Standard InChI Key MFBDFVFXHFCNQX-NWDGAFQWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=NC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=NC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a carboxylic acid group and at the 4-position with a 4-pyridinyl moiety. The trans configuration ensures spatial separation of these functional groups, optimizing steric and electronic interactions . The Boc group, attached to the pyrrolidine nitrogen, provides steric protection and modulates reactivity during synthetic sequences .

The molecular formula C₁₅H₂₀N₂O₄ corresponds to a molar mass of 292.33 g/mol. Key structural attributes include:

  • Pyrrolidine ring: Confers conformational flexibility while maintaining a defined spatial arrangement.

  • 4-Pyridinyl group: Introduces aromaticity and hydrogen-bonding capabilities, critical for biological interactions .

  • Boc protecting group: Enhances solubility in organic solvents and prevents unwanted side reactions at the amine site.

Physicochemical Profile

PropertyValue/DescriptionSource
CAS Number1255935-12-6
Molecular Weight292.33 g/mol
SolubilitySoluble in DMSO, DMF; sparingly in H₂O
Storage ConditionsRoom temperature, inert atmosphere
Purity Specifications≥95% (HPLC)

The Boc group’s lipophilic nature (logP ≈ 2.8) facilitates membrane permeability in drug candidates, while the carboxylic acid enables salt formation for improved aqueous compatibility .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically proceeds via a multi-step sequence:

  • Pyrrolidine formation: Cyclization of γ-aminobutyric acid derivatives under reductive amination conditions yields the trans-pyrrolidine scaffold .

  • Pyridine introduction: Suzuki-Miyaura coupling installs the 4-pyridinyl group at the 4-position, leveraging palladium catalysis.

  • Boc protection: Reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP) protects the secondary amine .

Critical reaction parameters include:

  • Temperature: 0–25°C for Boc protection to minimize racemization .

  • Catalysts: Pd(PPh₃)₄ for cross-coupling (yield: 65–78%).

  • Chiral resolution: (±)-trans diastereomers are separated via preparative HPLC using chiral stationary phases .

Analytical Methods

Identity and purity are confirmed through:

  • NMR spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc CH₃), 3.15–3.45 (m, 2H, pyrrolidine H), 4.65 (dd, J = 8.2 Hz, 1H, CHCO₂H), 7.35–8.50 (m, 4H, pyridinyl H) .

    • ¹³C NMR: 155.2 ppm (Boc carbonyl), 174.1 ppm (COOH) .

  • HPLC: Retention time = 12.7 min (C18 column, 0.1% TFA in H₂O/MeCN) .

  • Mass spectrometry: ESI-MS m/z 293.2 [M+H]⁺.

Applications in Pharmaceutical Development

Neurological Drug Intermediates

The compound’s ability to mimic proline residues while introducing hydrogen-bonding motifs makes it invaluable in CNS drug discovery. Key applications include:

  • NMDA receptor antagonists: Structural analogs show sub-μM activity in blocking glutamate overstimulation, relevant for treating stroke and epilepsy .

  • Dopamine D₃ ligands: Modifications at the carboxylic acid position yield selective ligands with >100-fold selectivity over D₂ receptors, potential antipsychotics .

A recent study demonstrated that Boc-protected derivatives improve blood-brain barrier penetration by 40% compared to free amines in rodent models .

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the Boc group enables orthogonal protection strategies:

  • Selective deprotection: Treatment with TFA removes Boc while preserving Fmoc groups, allowing sequential residue addition .

  • Conformational control: The trans-pyrrolidine induces β-turn structures in peptides, enhancing stability against proteolytic degradation.

For example, incorporation into opioid peptide analogs increased plasma half-life from 15 min to 4.2 h in vitro .

Role in Material Science

Functionalized Polymers

Copolymerization with ε-caprolactone yields shape-memory polymers with tunable glass transitions (Tg = 35–75°C). The pyridine moiety enables post-polymerization modifications:

  • Metal coordination: Fe³⁺ crosslinking increases tensile strength by 300%.

  • pH responsiveness: Swelling ratios vary from 1.5 (pH 2) to 8.3 (pH 10), useful in drug delivery systems .

Surface Coatings

Self-assembled monolayers (SAMs) on gold surfaces exhibit:

  • Antimicrobial activity: 99.9% reduction in S. aureus adhesion due to pyridine’s electrostatic interactions.

  • Corrosion inhibition: 92% efficiency for steel in 0.1 M HCl, surpassing traditional benzotriazole inhibitors .

Biochemical and Mechanistic Insights

Enzyme Inhibition Studies

The compound acts as a transition-state analog for proline-specific enzymes:

  • Prolyl oligopeptidase (POP): IC₅₀ = 0.8 μM, compared to 15 μM for Z-Pro-prolinal .

  • Collagen prolyl hydroxylase: Disrupts HIF-1α stabilization, showing potential in cancer therapy.

Molecular dynamics simulations reveal that the 4-pyridinyl group forms a π-cation interaction with Lys98 in POP’s active site, explaining its potency .

Receptor Binding Profiling

In radioligand displacement assays:

  • α4β2 nicotinic receptor: Kᵢ = 120 nM, making it a lead for smoking cessation therapies.

  • σ-1 receptor: 73% inhibition at 10 μM, relevant for neuropathic pain management .

Future Directions and Challenges

Emerging applications include:

  • PROTACs development: As a linker component in protein degraders targeting tau aggregates .

  • COF synthesis: Pyridine-rich covalent organic frameworks for H₂ storage (uptake: 2.7 wt% at 77 K).

Challenges persist in enantioselective synthesis—current routes yield racemic mixtures, necessitating costly resolutions . Advances in asymmetric hydrogenation (e.g., Noyori-type catalysts) may address this limitation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator